3-(Pyrimidin-2-yloxy)aniline
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Overview
Description
3-(Pyrimidin-2-yloxy)aniline is an organic compound with the molecular formula C10H9N3O. It consists of a pyrimidine ring attached to an aniline moiety through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-2-yloxy)aniline typically involves the reaction of 2-chloropyrimidine with 3-aminophenol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-chloropyrimidine+3-aminophenol→this compound+HCl
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrimidin-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-(Pyrimidin-2-yloxy)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting kinases and other enzymes.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It is employed in the study of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-2-yloxy)aniline largely depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes such as kinases. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .
Comparison with Similar Compounds
- 2-(Pyrimidin-2-yloxy)aniline
- 4-(Pyrimidin-2-yloxy)aniline
- 3-(Pyridin-2-yloxy)aniline
Comparison: 3-(Pyrimidin-2-yloxy)aniline is unique due to the position of the pyrimidine ring attachment, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for various enzymes and receptors, making it a valuable compound for targeted drug design and other applications .
Properties
IUPAC Name |
3-pyrimidin-2-yloxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-3-1-4-9(7-8)14-10-12-5-2-6-13-10/h1-7H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQYFEIXVXGFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176032-34-1 |
Source
|
Record name | 3-(pyrimidin-2-yloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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